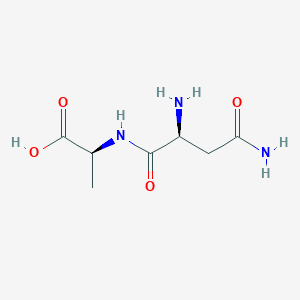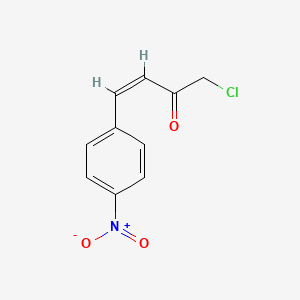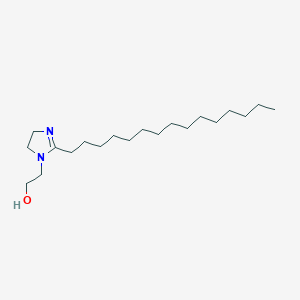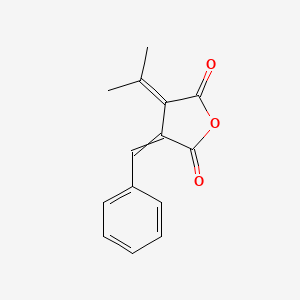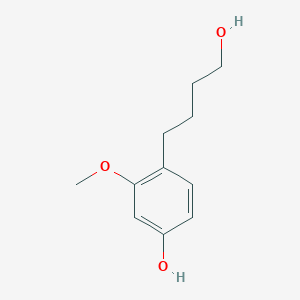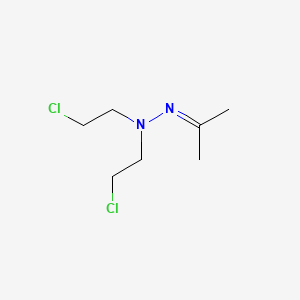
1-Propanone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the ethoxyphenethyl group, and the attachment of the thienyl and propanone moieties. Common reagents used in these reactions include ethyl bromide, piperazine, and thiophene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. Techniques such as continuous flow synthesis and high-throughput screening can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules
Biology
In biology, this compound may be explored for its interactions with biological molecules and its potential as a therapeutic agent. Studies may focus on its effects on cellular processes and its ability to modulate biological pathways.
Medicine
In medicine, 1-Propanone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride may be investigated for its potential to treat various diseases. Researchers may study its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in preclinical and clinical trials.
Industry
In industry, this compound may be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure makes it a versatile building block for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. By binding to these targets, the compound can modulate their activity and produce therapeutic effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Propanone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride include other piperazine derivatives with different substituents. Examples include:
- 1-Propanone, 3-(4-(beta-methoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride
- 1-Propanone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methyl-1-(3-thienyl)-, dihydrochloride
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
21263-07-0 |
|---|---|
Molecular Formula |
C22H32Cl2N2O2S |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
3-[4-(1-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-thiophen-2-ylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C22H30N2O2S.2ClH/c1-3-26-21(16-19-8-5-4-6-9-19)24-13-11-23(12-14-24)17-18(2)22(25)20-10-7-15-27-20;;/h4-10,15,18,21H,3,11-14,16-17H2,1-2H3;2*1H |
InChI Key |
VQUSLQOSKRDRTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC=CC=C1)N2CCN(CC2)CC(C)C(=O)C3=CC=CS3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








